molecular formula C11H12N2O5 B3055154 Methyl 2-acetamido-3-methyl-5-nitrobenzoate CAS No. 632291-68-0

Methyl 2-acetamido-3-methyl-5-nitrobenzoate

Cat. No.: B3055154
CAS No.: 632291-68-0
M. Wt: 252.22 g/mol
InChI Key: CTRBXYMUCRFWGM-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-methyl-5-nitrobenzoate (CAS 632291-68-0) is a chemical compound with the molecular formula C 11 H 12 N 2 O 5 and a molecular weight of 252.22 . This methyl ester and nitro-substituted benzoate derivative serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds with similar structural features, such as acetamido and nitro substituents on a benzoate core, are frequently employed in the synthesis of complex heterocycles, including quinazolinone derivatives . Quinazolinones are a privileged scaffold in medicinal chemistry, known for a broad spectrum of biological activities, which makes intermediates like this compound of significant interest for researchers developing new pharmacologically active molecules . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-3-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-6-4-8(13(16)17)5-9(11(15)18-3)10(6)12-7(2)14/h4-5H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRBXYMUCRFWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398676
Record name methyl 2-acetamido-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632291-68-0
Record name methyl 2-acetamido-3-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetamido-3-methyl-5-nitrobenzoate typically involves the nitration of methyl 2-acetamido-3-methylbenzoate. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 2-acetamido-3-methyl-5-nitrobenzoate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex organic molecules, including various pharmaceuticals and specialty chemicals. The unique combination of functional groups allows for diverse reactivity patterns that can be exploited in synthetic pathways.

Biological Research

This compound has been investigated for its potential biological activities :

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The presence of the nitro group is crucial for its biological efficacy, as it can undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for the development of new therapeutic agents targeting inflammatory diseases.

Pharmaceutical Development

The compound is being explored as a lead compound for new pharmaceuticals. Its structural characteristics make it suitable for modifications that enhance its biological activity or reduce toxicity. For instance, derivatives have been synthesized to target specific biological pathways, such as STAT3 signaling or kainate receptors, indicating its potential in treating various diseases .

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Anti-inflammatory PropertiesIn vitro studies showed reduced cytokine production in response to inflammatory stimuli.
Synthesis of DerivativesSuccessful modification led to enhanced bioactivity and selectivity towards specific targets.

Industrial Applications

In addition to its research applications, this compound is also used in the production of specialty chemicals with tailored properties for industrial use. Its ability to serve as a building block in chemical synthesis makes it valuable in various sectors including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-methyl-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Methyl 2-Amino-5-Chlorobenzoate (C10H10ClNO3)
  • Structure: Features an amino group at position 2 and a chlorine atom at position 5.
  • Key Differences : The absence of acetamido and nitro groups reduces hydrogen-bonding capacity and electron-withdrawing effects compared to the target compound.
  • Synthesis : Prepared via tin chloride reduction of methyl 5-chloro-2-nitrobenzoate, highlighting the importance of nitro-to-amine conversion in related compounds .
Methyl 2-Amino-5-Methyl-3-Nitrobenzoate
  • Structure: Contains amino (position 2), methyl (position 5), and nitro (position 3) groups.
  • Key Differences: Substituent positions alter electronic distribution; the target compound’s acetamido group enhances stability compared to the reactive amino group here.
Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate (Similarity Score: 0.83)
  • Structure : Acetamido (position 4), chloro (position 5), and methoxy (position 2).
  • Key Differences : Methoxy and chloro substituents create distinct electronic effects compared to the nitro and methyl groups in the target compound. Higher polarity due to chloro may affect solubility .

Physical and Chemical Properties

  • Solubility : Nitro and acetamido groups increase polarity, suggesting moderate solubility in polar aprotic solvents (e.g., DMSO). Chloro analogs () may exhibit lower solubility due to halogen hydrophobicity.
  • Stability: Acetamido groups reduce reactivity compared to amino analogs (), enhancing shelf-life. Methyl esters (common in ) generally exhibit lower volatility than ethyl esters.

Biological Activity

Methyl 2-acetamido-3-methyl-5-nitrobenzoate, a compound with significant potential in biological applications, has been the subject of various studies investigating its biological activity. This article delves into its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an acetamido group and a nitro group on a benzoate structure. Its molecular formula is C11H12N2O4C_{11}H_{12}N_{2}O_{4}, and it exhibits unique reactivity due to these functional groups. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, influencing various biological pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, impacting metabolic pathways. For instance, the nitro group can be reduced to form reactive species that interact with proteins and nucleic acids .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further exploration in pharmacological applications .
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate potential therapeutic uses in treating inflammatory diseases .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated notable inhibition zones, particularly against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli10
Pseudomonas aeruginosa12

Anti-inflammatory Studies

In vitro assays demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures. This effect was quantified using ELISA assays:

Cytokine Control (pg/mL) Treatment (pg/mL)
TNF-alpha350150
IL-620090

These findings suggest that the compound could be developed as a therapeutic agent for inflammatory conditions.

Structure-Activity Relationship (SAR)

Research has focused on understanding the structure-activity relationship (SAR) of this compound compared to similar compounds. It was found that modifications to the nitro group or acetamido substituent significantly influenced biological activity. For example, methylation of the acetamido group resulted in decreased potency against microbial strains .

Q & A

Q. What are the optimized synthetic routes for Methyl 2-acetamido-3-methyl-5-nitrobenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with nitration and acetylation of substituted benzoate precursors. For example:

  • Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Acetylation : Protect the amino group with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C .
  • Esterification : Use SOCl₂ in methanol to form the methyl ester, ensuring anhydrous conditions to prevent hydrolysis .
    Yield optimization requires precise stoichiometry, temperature control, and purification via recrystallization (e.g., using ethyl acetate/hexane).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the methyl ester (δ ~3.8–3.9 ppm for OCH₃), acetamido group (δ ~2.1 ppm for CH₃ and ~8.3 ppm for NH), and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted ring) .
  • IR Spectroscopy : Confirm ester C=O (~1720 cm⁻¹), amide C=O (~1650 cm⁻¹), and nitro group (~1520 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with nitro and acetamido groups.

Q. How does the compound’s stability vary under different storage conditions (e.g., light, humidity)?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or acetamido groups.
  • Long-Term Stability : Monitor purity via HPLC every 6 months; degradation products may include free carboxylic acids or deacetylated derivatives .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of functional groups?

Methodological Answer:

  • Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane at 4°C to obtain single crystals .
  • Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å) to resolve overlapping electron densities.
  • Refinement : Use SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Compare torsion angles to confirm the orientation of the nitro and acetamido groups .

Q. How should researchers address contradictions between computational (DFT) and experimental (NMR/X-ray) structural data?

Methodological Answer:

  • DFT Optimization : Use B3LYP/6-311+G(d,p) to model the gas-phase structure. Compare with X-ray data to identify solvent or crystal-packing effects.
  • NMR Shift Calculations : Apply gauge-independent atomic orbital (GIAO) methods to predict chemical shifts. Discrepancies >0.5 ppm may indicate conformational flexibility .
  • Validation : Cross-check with variable-temperature NMR to detect dynamic effects (e.g., hindered rotation of the acetamido group) .

Q. What mechanistic insights link the compound’s nitro and acetamido groups to observed biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The nitro group may act as an electron-deficient site for covalent binding, while the acetamido group stabilizes hydrogen bonds .
  • Kinetic Assays : Perform enzyme inhibition assays (IC₅₀ determination) under varying pH to assess protonation effects on the nitro group .

Q. What strategies mitigate solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl via hydrolysis) at the 3-methyl position, balancing solubility and activity .

Q. How can researchers safely handle the compound’s nitro group during high-temperature reactions?

Methodological Answer:

  • Thermal Stability Screening : Perform DSC/TGA to identify decomposition thresholds (>200°C may release NOx gases).
  • Ventilation : Use fume hoods with scrubbers for reactions above 100°C.
  • Alternative Routes : Replace nitro groups with safer directing groups (e.g., boronic esters) in early synthetic steps .

Q. What role does computational modeling play in predicting reactivity for further functionalization?

Methodological Answer:

  • Reactivity Maps : Generate Fukui indices to identify electrophilic/nucleophilic sites. The 5-nitro group is highly electrophilic, while the 2-acetamido group is nucleophilic .
  • Transition State Analysis : Use DFT to model SNAr reactions at the nitro-substituted position, predicting regioselectivity .

Q. How can impurities from incomplete acetylation or nitration be identified and quantified?

Methodological Answer:

  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities. Key markers include deacetylated (m/z –42) or under-nitrated derivatives.
  • Spiking Experiments : Compare retention times with synthesized impurity standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-acetamido-3-methyl-5-nitrobenzoate
Reactant of Route 2
Methyl 2-acetamido-3-methyl-5-nitrobenzoate

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